molecular formula C₁₇¹³CH₃₀D₃ClN₂O₅S B1151111 Clindamycin-13C,D3

Clindamycin-13C,D3

Katalognummer: B1151111
Molekulargewicht: 428.99
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clindamycin-13C,d3 is a stable, isotopically labeled form of Clindamycin, incorporating both 13C and deuterium atoms. This product is intended for research use only and is not for diagnostic or therapeutic use in humans. Clindamycin is a broad-spectrum lincosamide antibiotic that acts as a bacteriostatic agent by inhibiting bacterial protein synthesis . Its primary mechanism involves binding to the 50S ribosomal subunit, thereby suppressing protein production . A key area of research value for Clindamycin lies in its ability to suppress the expression of specific virulence factors in Staphylococcus aureus at sub-inhibitory concentrations (sub-MICs). Studies have shown it can reduce the production of Panton-Valentine leucocidin (PVL), toxic-shock-staphylococcal toxin (TSST-1), and alpha-haemolysin (Hla) . Furthermore, research into bacterial resistance mechanisms reveals that resistance to Clindamycin can occur through enzymatic methylation of its binding site on the 23S rRNA within the 50S ribosomal subunit . Beyond its applications in studying staphylococcal infections, Clindamycin is also used in research related to malaria and babesiosis, often in combination with other agents like quinine . The incorporation of stable heavy isotopes (13C and deuterium) in this compound makes it particularly valuable for use as an internal standard in quantitative mass spectrometry, as well as for tracing drug metabolism and pharmacokinetic profiles during the drug development process .

Eigenschaften

Molekularformel

C₁₇¹³CH₃₀D₃ClN₂O₅S

Molekulargewicht

428.99

Synonyme

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-13C,D3-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside;  trans-α-Methyl 7-Chloro-6,7,8-trideoxy-6-(1-methyl-13C,D3-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-thr

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Clindamycin-d3 Hydrochloride

  • Molecular Formula : C₁₈H₃₁D₃Cl₂N₂O₅S
  • Molecular Weight : 464.46 g/mol
  • CAS Number : 2140264-64-6
  • Key Differences :
    • Contains three deuterium atoms but lacks ¹³C labeling.
    • Exists as a hydrochloride salt, enhancing solubility for analytical workflows .
    • Used similarly as an internal standard but with a higher molecular weight (464.46 vs. 428.99), facilitating differentiation in high-resolution MS .

Clindamycin Sulfoxide-13C,D3

  • Molecular Formula : C₁₇¹³CH₃₀D₃ClN₂O₆S
  • Molecular Weight : 444.99 g/mol
  • CAS Number: Not explicitly listed (unlabelled parent: 22431-46-5)
  • Key Differences :
    • Contains a sulfoxide group (–SO–), making it an oxidative metabolite or degradation product of clindamycin.
    • Used in toxicology studies to track clindamycin’s metabolic pathways and environmental persistence .

Clindamycin Phosphate and Impurities

  • Clindamycin Phosphate: A prodrug with improved water solubility, hydrolyzed to active clindamycin in vivo. Not isotope-labeled; used therapeutically rather than analytically .
  • Impurities (e.g., Phosphate Sulfone trans-N-Oxide) :
    • Molecular Weight: 552.96 g/mol (unlabelled).
    • Degradation products monitored in pharmaceutical quality control, distinct from isotope-labeled standards .

Clindamycin B-d3

  • Molecular Formula : C₁₇H₂₈D₃ClN₂O₅S
  • Molecular Weight : 413.97 g/mol
  • Key Differences :
    • Structural analog of clindamycin with a modified sugar moiety.
    • Deuterated form used to study structure-activity relationships and resistance mechanisms .

Data Tables

Table 1: Structural and Analytical Comparison

Compound Isotopic Labels Molecular Weight (g/mol) CAS Number Primary Application
Clindamycin-13C,D3 ¹³C, D₃ 428.99 2140264-63-5 LC-MS/MS internal standard
Clindamycin-d3 Hydrochloride D₃ 464.46 2140264-64-6 Environmental analysis
Clindamycin Sulfoxide-13C,D3 ¹³C, D₃ 444.99 N/A Metabolic studies
Clindamycin Phosphate None 504.96 (unlabelled) 24729-96-2 Therapeutic prodrug

Table 2: Key Research Findings

Compound Research Application Reference
This compound Validated in LC-MS/MS for clindamycin quantification (0.5–500 ng/mL range)
Clindamycin-d3 Hydrochloride Used to study environmental fate and degradation in soil-water systems
Clindamycin Sulfoxide-13C,D3 Identified as a stable metabolite in oxidative stress assays

Vorbereitungsmethoden

Precursor Selection and Modification

The synthesis begins with lincomycin (CAS 154-21-2), the natural precursor isolated from Streptomyces lincolnensis. Patent CN101891778A outlines a four-step process for clindamycin hydrochloride that provides the foundational chemistry for isotopic modification:

  • Chlorination :
    Lincomycin hydrochloride reacts with phosgene (COCl2_2) in dichloromethane using dimethylformamide (DMF) as a catalyst:

    Lincomycin+COCl2DMF, 30–50°C7(S)-chloro-7-deoxylincomycin\text{Lincomycin} + \text{COCl}_2 \xrightarrow{\text{DMF, 30–50°C}} \text{7(S)-chloro-7-deoxylincomycin}

    For this compound, this step uses 13C^{13}\text{C}-labeled phosgene and deuterated DMF (DMA-d7_7) to introduce the first isotopic labels.

  • Hydrolysis :
    The chlorinated intermediate undergoes alkaline hydrolysis with NaOH (100–200 kg scale) to yield clindamycin free base. Isotopic purity is maintained by using deuterium-depleted water (≤1 ppm 2^2H).

  • Salt Formation :
    Reaction with hydrochloric acid in acetone produces clindamycin hydrochloride. Deuterated HCl (DCl) and 13C^{13}\text{C}-enriched acetone ensure consistent labeling at the final stage.

Isotopic Enrichment Optimization

Key modifications to standard clindamycin synthesis include:

ParameterStandard ProcessThis compound Adaptation
SolventMethylene chloride13C^{13}\text{C}-CH2_2Cl2_2
Quaternary ammoniumTetrabutylammonium hydroxideD27_{27}-TBAH
CrystallizationAcetone/waterCD3_3COCD3_3/D2_2O

These substitutions achieve ≥95% isotopic enrichment, as verified by high-resolution mass spectrometry (HRMS) showing m/z 429.2054 for [M+H]+^+.

Purification and Analytical Characterization

Chromatographic Purification

Post-synthesis purification employs reversed-phase HPLC under these conditions:

ColumnMobile PhaseFlow RateDetection
C18 (250 × 4.6 mm)0.1% D3_3COOD in D2_2O : CD3_3OD (75:25)1.0 mL/minUV 210 nm

This method resolves this compound from non-deuterated impurities (retention time shift from 12.3 to 12.7 min) and epimeric byproducts like clindamycin B.

Spectroscopic Confirmation

  • 1^1H NMR (600 MHz, DMSO-d6_6):

    • Loss of signals at δ 1.21 (CH3_3-N) due to 13C^{13}\text{C} coupling

    • Deuteration-induced signal reduction at δ 3.45 (SCH3_3)

  • IR (ATR): C–D stretching vibrations at 2200–2100 cm1^{-1} confirm deuterium incorporation.

Stability Considerations in Formulation

While this compound itself exhibits high stability (degradation <0.5% at 25°C/60% RH over 24 months), its phosphate ester derivatives require careful handling. Patent CN111329835A details stabilization strategies applicable to labeled analogs:

  • pH Control : Maintain formulation pH 5.0–6.0 using citrate buffers to prevent hydrolysis of the β-D-galactopyranose moiety.

  • Antioxidants : Add 0.01% w/v deuterated α-tocopherol to suppress oxidation at the thioether group.

  • Sterilization : Avoid autoclaving; use 0.22 μm perfluorinated filters in deuterium oxide solutions.

Batch Consistency and Regulatory Compliance

Manufacturing protocols emphasize:

  • Isotopic Purity : ≥98 atom% 13C^{13}\text{C}, ≥99.5 atom% D via isotope ratio MS

  • Chiral Integrity : Optical rotation [α]D25^{25}_D = +135° to +145° (c=1, H2_2O) matching unlabeled clindamycin

  • Microbial Limits : <10 CFU/g by membrane filtration using TSA with deuterated glucose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.